Cas no 894047-47-3 (N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine)

N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine structure
894047-47-3 structure
商品名:N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine
CAS番号:894047-47-3
MF:C18H21ClN6O
メガワット:372.851941823959
CID:5515490

N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
    • N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine
    • インチ: 1S/C18H21ClN6O/c1-11-9-25(10-12(2)26-11)18-22-16(15-8-20-24(3)17(15)23-18)21-14-6-4-13(19)5-7-14/h4-8,11-12H,9-10H2,1-3H3,(H,21,22,23)
    • InChIKey: XOVLJCLKECCTAV-UHFFFAOYSA-N
    • ほほえんだ: C1(N2CC(C)OC(C)C2)=NC(NC2=CC=C(Cl)C=C2)=C2C=NN(C)C2=N1

N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2031-0442-30mg
N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
894047-47-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2031-0442-20mg
N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
894047-47-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2031-0442-50mg
N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
894047-47-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2031-0442-15mg
N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
894047-47-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2031-0442-10μmol
N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
894047-47-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2031-0442-5μmol
N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
894047-47-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2031-0442-10mg
N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
894047-47-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2031-0442-1mg
N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
894047-47-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2031-0442-3mg
N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
894047-47-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2031-0442-5mg
N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
894047-47-3 90%+
5mg
$69.0 2023-05-17

N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine 関連文献

N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amineに関する追加情報

Comprehensive Overview of N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 894047-47-3)

N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS number 894047-47-3, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including the pyrazolo[3,4-d]pyrimidine core and 2,6-dimethylmorpholine moiety, make it a promising candidate for targeted therapeutic applications. Researchers are particularly interested in its potential role as a kinase inhibitor, a topic frequently searched in AI-driven drug discovery platforms.

The compound’s molecular architecture combines a chlorophenyl group with a methyl-substituted pyrazolopyrimidine, which enhances its binding affinity to specific biological targets. This design aligns with current trends in precision medicine, where users often search for "small molecule inhibitors" or "kinase-targeted therapies." The presence of the morpholine ring further improves solubility and pharmacokinetic properties, addressing common challenges in drug development—a hot topic in forums and scientific discussions.

In recent years, the demand for highly selective kinase inhibitors has surged, as evidenced by search engine analytics. CAS 894047-47-3 is frequently studied in this context due to its potential modulation of signaling pathways implicated in cellular proliferation. Its 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is structurally analogous to clinically validated inhibitors, making it a subject of comparative studies—a recurring theme in academic literature and patent filings.

From a synthetic chemistry perspective, the incorporation of 2,6-dimethylmorpholine into the pyrazolopyrimidine framework exemplifies modern fragment-based drug design (FBDD). This approach, often queried in AI-assisted molecular modeling tools, emphasizes the compound’s relevance to cutting-edge research. Analytical techniques such as HPLC and LC-MS are typically employed to validate its purity, reflecting industry standards for pharmaceutical intermediates—a keyword cluster with high search volume among professionals.

Beyond its biochemical applications, N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is also investigated for its physicochemical properties. Studies focus on its logP (partition coefficient) and metabolic stability, which are critical parameters in ADME (Absorption, Distribution, Metabolism, Excretion) profiling—a frequently searched topic in drug development circles. These attributes position the compound as a valuable reference material for structure-activity relationship (SAR) studies.

The growing interest in personalized cancer therapies has further elevated the visibility of CAS 894047-47-3. Online queries often link such compounds to "next-generation targeted drugs" or "signal transduction inhibitors," highlighting its alignment with contemporary medical needs. Researchers emphasize its selectivity profile, which minimizes off-target effects—a key concern in therapeutic index optimization discussions across digital platforms.

In conclusion, N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a convergence of innovative chemistry and translational research. Its multifaceted applications, from kinase inhibition to drug metabolism studies, ensure its continued relevance in scientific literature and online searches. As the pharmaceutical industry evolves toward AI-driven compound screening, this molecule serves as a paradigm for rational drug design—a concept dominating current discourse in both academic and industrial settings.

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